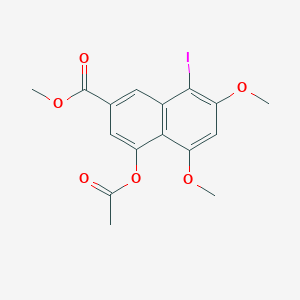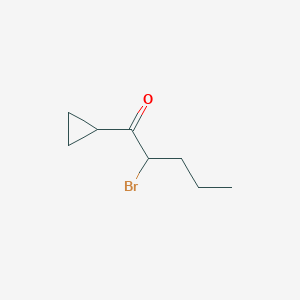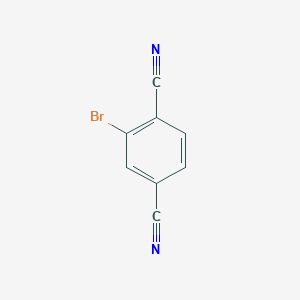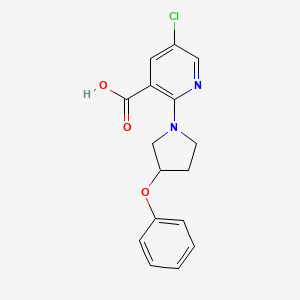
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro substituent at the 5-position, a phenoxy group attached to a pyrrolidine ring at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring. It is a derivative of nicotinic acid, which is known for its various biological activities.
準備方法
The synthesis of 5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized using various boron reagents.
Suzuki–Miyaura Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Final Functionalization:
化学反応の分析
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also employed in various coupling reactions to form new carbon–carbon bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
類似化合物との比較
5-Chloro-2-(3-phenoxypyrrolidin-1-yl)nicotinic acid can be compared with other similar compounds, such as:
Nicotinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 3-position.
Isonicotinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 4-position.
Picolinic Acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxy group and pyrrolidine ring, which confer distinct chemical and biological properties.
特性
分子式 |
C16H15ClN2O3 |
|---|---|
分子量 |
318.75 g/mol |
IUPAC名 |
5-chloro-2-(3-phenoxypyrrolidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H15ClN2O3/c17-11-8-14(16(20)21)15(18-9-11)19-7-6-13(10-19)22-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,20,21) |
InChIキー |
RKBNKCCKUVKIFX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1OC2=CC=CC=C2)C3=C(C=C(C=N3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


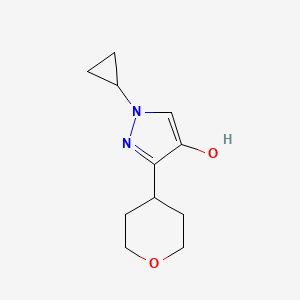
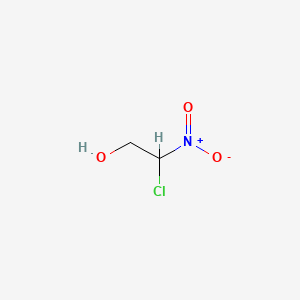

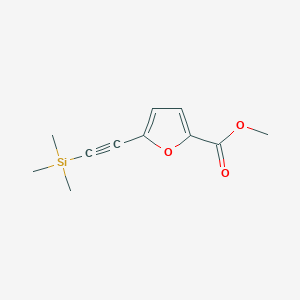
![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)
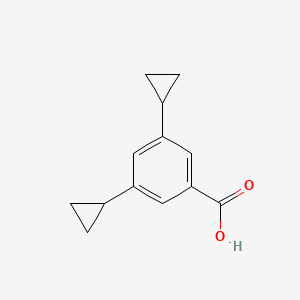
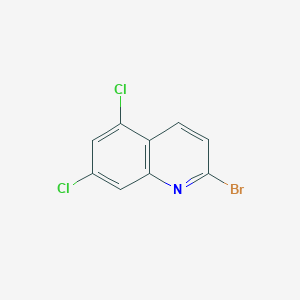

![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
